JNJ-28871063 hydrochloride is a potent and highly selective pan-ErbB kinase inhibitor. [] This novel aminopyrimidine oxime belongs to a structural class distinct from traditional quinazolines. [] Its primary role in scientific research is to investigate the therapeutic potential of ErbB kinase inhibition, particularly in cancer models.
JNJ 28871063 hydrochloride is classified as a pan-ErbB kinase inhibitor. It is derived from a series of synthetic compounds designed to inhibit the signaling pathways associated with the ErbB receptor family, which are implicated in numerous cancers. The compound is identified by its CAS number 944342-90-9 and has been extensively studied for its pharmacological properties in cancer research .
The synthesis of JNJ 28871063 hydrochloride involves a multi-step organic synthesis process. While specific proprietary methods may not be publicly disclosed, general synthetic strategies for similar compounds typically include:
Key parameters in synthesis may include reaction temperature, solvent choice, and purification techniques such as chromatography to isolate the desired compound .
The molecular formula for JNJ 28871063 hydrochloride is . Its structure features:
The three-dimensional conformation allows for optimal interactions with the ATP-binding site of the ErbB kinases, which is critical for its inhibitory action .
JNJ 28871063 hydrochloride primarily participates in reactions that involve:
Understanding these reactions is crucial for optimizing dosing regimens and enhancing therapeutic efficacy .
The mechanism of action of JNJ 28871063 hydrochloride involves:
This mechanism underscores its potential utility in treating cancers driven by aberrant ErbB signaling .
The physical and chemical properties of JNJ 28871063 hydrochloride include:
These properties are essential for formulation development and determining appropriate delivery methods .
JNJ 28871063 hydrochloride belongs to the aminopyrimidine oxime structural class, distinguishing it from conventional ErbB inhibitors through specific pharmacophoric elements that confer high-affinity binding to the ErbB kinase domain. Its chemical structure—5E-4-Amino-6-(4-benzyloxy-3-chlorophenylamino)pyrimidine-5-carboxaldehyde N-(2-morpholin-4-ylethyl) oxime hydrochloride—incorporates three critical domains:
This configuration enables sub-nanomolar occupancy of ErbB receptors by forming irreversible, covalent interactions with cysteine residues adjacent to the ATP-binding site. Unlike first-generation inhibitors, the chlorophenyl group sterically hinders binding to off-target kinases, reducing inhibition of non-ErbB kinases (e.g., InsR, IGFR) even at 1 μM concentrations [2] [7].
JNJ 28871063 hydrochloride exhibits balanced potency across all ErbB family members, with low-nanomolar IC50 values confirming its pan-ErbB inhibitory activity. Quantitative enzymatic assays reveal the following inhibition profile:
Table 1: Kinase Inhibition Profile of JNJ 28871063 Hydrochloride
Target Kinase | IC₅₀ (nM) | Selectivity vs. Wild-Type EGFR |
---|---|---|
ErbB4 | 21 | 1.8-fold higher |
EGFR (Wild-Type) | 22 | Reference |
ErbB2 (HER2) | 38 | 1.7-fold lower |
Non-ErbB Kinases | >10,000 | >450-fold lower |
Data derived from enzymatic assays using purified kinase domains [1] [2] [7].
Notably, ErbB4 inhibition is marginally stronger than EGFR and ErbB2, attributable to enhanced hydrophobic interactions with its unique ATP-pocket residues. Cellular assays corroborate these findings, with IC50 values of 60–168 nM against ErbB2-overexpressing cancer lines (e.g., N87 gastric, BT474 breast cancer). Contrastingly, non-ErbB-driven cell lines (e.g., HeLa, A375) show resistance (IC50 >10 μM), underscoring the compound’s kinase selectivity [1] [7].
JNJ 28871063 hydrochloride exerts its antitumor effects by blocking ligand-induced phosphorylation of ErbB receptors, thereby ablating activation of oncogenic signaling cascades:
Table 2: Functional Consequences of Pathway Inhibition
Downstream Pathway | Key Effectors Suppressed | Biological Outcome |
---|---|---|
MAPK/ERK | p-ERK, cyclin D1 | Cell cycle arrest (G1 phase) |
PI3K/AKT | p-AKT, p-mTOR | Apoptosis induction |
JAK/STAT | p-STAT3, Bcl-xL | Loss of tumor cell survival |
Crucially, its brain penetrance (validated in intracranial xenografts) enables suppression of central nervous system metastases, a limitation of earlier ErbB inhibitors [1] [2].
Unlike first-generation quinazoline inhibitors (e.g., Gefitinib, Erlotinib), JNJ 28871063 hydrochloride employs a non-quinazoline scaffold that circumvents common resistance mechanisms:
Table 3: Structural and Mechanistic Comparison with Quinazoline Inhibitors
Feature | Quinazoline Inhibitors | JNJ 28871063 Hydrochloride |
---|---|---|
Core Structure | Quinazoline | Aminopyrimidine oxime |
Binding Mode | Reversible ATP-competitive | Irreversible covalent binding |
Gatekeeper Mutation (T790M) | Susceptible | Resistant (no hinge dependency) |
Specificity | Primarily EGFR | Pan-ErbB (EGFR, ErbB2, ErbB4) |
Blood-Brain Barrier Penetration | Limited | High (CNS efficacy demonstrated) |
Key distinctions include:
This structural innovation broadens therapeutic utility against tumors with acquired resistance to earlier ErbB inhibitors [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7